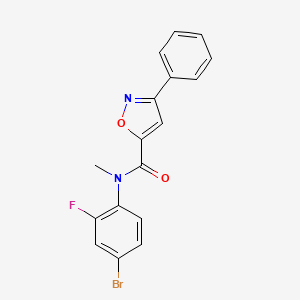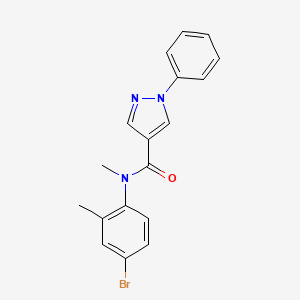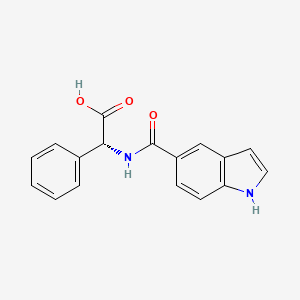
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is also known by its chemical name, GSK-3β inhibitor VIII, and is primarily used as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a protein kinase that plays a crucial role in various cellular processes.
Mécanisme D'action
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide acts as a potent inhibitor of GSK-3β, which is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. By inhibiting GSK-3β, this compound can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide are primarily related to its role as a GSK-3β inhibitor. Studies have shown that this compound can modulate various cellular processes, including glucose metabolism, cell proliferation, and differentiation. Additionally, it has been shown to have potential therapeutic effects in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide in lab experiments include its high potency and selectivity as a GSK-3β inhibitor, as well as its ability to modulate various cellular processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide. One area of interest is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Additionally, further research is needed to elucidate the mechanisms of action and potential therapeutic applications of this compound in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer. Finally, the potential toxicity and safety of this compound need to be further explored to ensure its safe use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide involves a multi-step process that includes the reaction of 4-bromo-2-fluoroaniline with N-methyl-2-phenylacetamide to form N-(4-bromo-2-fluorophenyl)-N-methyl-2-phenylacetamide. This intermediate is then subjected to cyclization with phosphorus oxychloride and triethylamine to form the oxazole ring, which is further converted to the carboxamide derivative by reaction with the appropriate acid chloride.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its role as a GSK-3β inhibitor, which has been shown to have therapeutic potential in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O2/c1-21(15-8-7-12(18)9-13(15)19)17(22)16-10-14(20-23-16)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHICXVMEEZAKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Br)F)C(=O)C2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B7683060.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7683067.png)

![(2S)-2-phenyl-2-[[2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7683111.png)
![propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate](/img/structure/B7683118.png)
![4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B7683122.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-2,3,5,6-tetrafluoropyridin-4-amine](/img/structure/B7683129.png)

![4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7683140.png)
![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B7683148.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)

![(3S)-1-[2-(2-methylphenyl)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylic acid](/img/structure/B7683168.png)